3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}propanamide
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Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}propanamide is a complex organic compound that belongs to the class of benzodiazepines and benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}propanamide involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}propanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at different positions of the benzodiazepine or benzimidazole rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Jones reagent for oxidation, and DMSO (dimethyl sulfoxide) as a solvent for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}propanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid: Shares the benzodiazepine core but lacks the benzimidazole moiety.
2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methacrylates: Similar in structure but with a different functional group arrangement.
Uniqueness
The uniqueness of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}propanamide lies in its combined benzodiazepine and benzimidazole structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C25H29N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C25H29N5O3/c1-16(2)30-21-11-6-5-10-19(21)27-22(30)12-7-15-26-23(31)14-13-20-25(33)28-18-9-4-3-8-17(18)24(32)29-20/h3-6,8-11,16,20H,7,12-15H2,1-2H3,(H,26,31)(H,28,33)(H,29,32) |
InChI Key |
GJRMLFJOGONTBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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